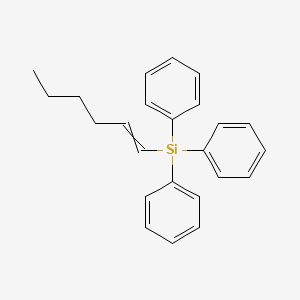
Silane, (1Z)-1-hexenyltriphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1Z)-1-hexenyltriphenyl- is an organosilicon compound that features a silicon atom bonded to a (1Z)-1-hexenyl group and three phenyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1Z)-1-hexenyltriphenyl- typically involves the hydrosilylation of 1-hexene with triphenylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions generally include:
Temperature: Room temperature to 100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of silanes often involves the direct reaction of silicon with chlorinated hydrocarbons, followed by purification steps to isolate the desired silane compound. The process may include:
Chlorination: Silicon reacts with chlorinated hydrocarbons to form chlorosilanes.
Hydrosilylation: Chlorosilanes are further reacted with alkenes in the presence of a catalyst to form the desired silane.
Purification: The product is purified through distillation or other separation techniques to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1Z)-1-hexenyltriphenyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: Undergoes nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silicon hydrides
Substitution: Various substituted silanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Silane, (1Z)-1-hexenyltriphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Wirkmechanismus
The mechanism of action of Silane, (1Z)-1-hexenyltriphenyl- involves the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds are formed through:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Polymerization: Formation of Si-O-Si linkages through condensation reactions.
Surface Functionalization: Attachment to surfaces via silanol groups, enhancing adhesion and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Similar structure but lacks the (1Z)-1-hexenyl group.
Vinyltriphenylsilane: Contains a vinyl group instead of a (1Z)-1-hexenyl group.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms.
Uniqueness
Silane, (1Z)-1-hexenyltriphenyl- is unique due to the presence of the (1Z)-1-hexenyl group, which imparts distinct reactivity and properties compared to other silanes. This compound’s ability to undergo specific reactions and form stable bonds makes it valuable in various applications, particularly in materials science and surface chemistry.
Eigenschaften
CAS-Nummer |
126741-75-1 |
|---|---|
Molekularformel |
C24H26Si |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
hex-1-enyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-21H,2-4H2,1H3 |
InChI-Schlüssel |
KMERIWDTSMMZMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


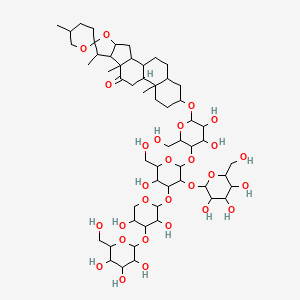
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
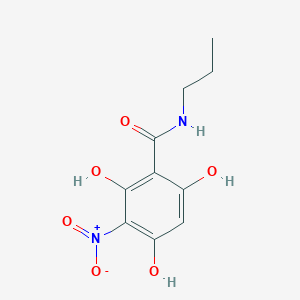
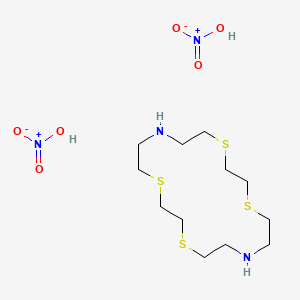
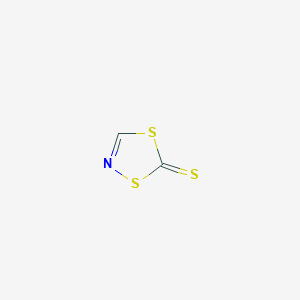
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
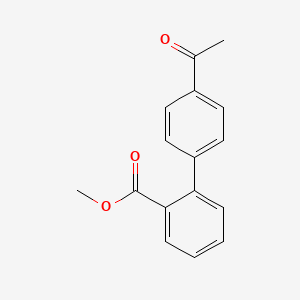
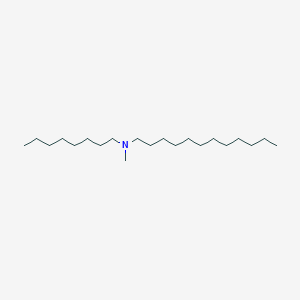
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)


![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)

![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
